Product packaging for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine(Cat. No.:)

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

Cat. No.: B11894281
M. Wt: 211.06 g/mol
InChI Key: IQCSFJVEGBMQNS-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives as Privileged Scaffolds in Synthetic Research

Pyrimidine derivatives are a cornerstone in heterocyclic chemistry and are recognized as "privileged scaffolds" in medicinal chemistry and materials science. sigmaaldrich.com This designation stems from their pervasive presence in biologically crucial molecules such as the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. google.com The pyrimidine ring system is a key structural motif in numerous approved pharmaceuticals, including anticancer agents like 5-fluorouracil (B62378) and antiviral drugs like zidovudine (B1683550) (AZT). sigmaaldrich.comsigmaaldrich.com

The synthetic versatility of the pyrimidine core allows for extensive functionalization, enabling chemists to modulate the steric and electronic properties of the resulting molecules. researchgate.net This adaptability has led to the development of pyrimidine derivatives with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. google.comnih.govorganic-chemistry.org Consequently, the development of efficient and sustainable synthetic methodologies for creating novel pyrimidine derivatives remains a significant focus of contemporary organic and medicinal chemistry research. sigmaaldrich.com

Overview of Ethynyl (B1212043) and Halogen Substituents in Heterocyclic Chemistry

The introduction of ethynyl (–C≡CH) and halogen (e.g., -Br) substituents onto heterocyclic rings dramatically expands their synthetic utility. The ethynyl group is a rigid, linear functional group that can participate in a variety of chemical transformations. It is a key substrate in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, which allows for the introduction of aryl, vinyl, or other alkynyl groups. organic-chemistry.orgwikipedia.org The ethynyl moiety can also undergo cycloaddition reactions and can be transformed into other functional groups, making it a versatile handle for molecular elaboration. libretexts.org

Halogen substituents, particularly bromine and iodine, are pivotal for cross-coupling reactions. wikipedia.org The carbon-halogen bond in aryl and heteroaryl halides can be activated by palladium catalysts, enabling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. researchgate.net The reactivity of the halide in these reactions generally follows the order I > Br > Cl, a trend that allows for selective, stepwise functionalization of poly-halogenated heterocycles. wikipedia.orgrsc.org The presence of a halogen atom also influences the electronic properties of the heterocyclic ring through inductive effects. bldpharm.com

Structural Context and Research Importance of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

The compound this compound is a uniquely functionalized heterocycle that combines the privileged pyrimidine scaffold with two highly versatile substituents. Its research importance lies in its potential as a building block for the synthesis of more complex molecules.

The key structural features and their implications are:

Pyrimidine Core : Provides a stable aromatic system with inherent biological relevance and well-established chemistry. The two methyl groups at positions 4 and 6 influence the solubility and steric environment of the molecule.

5-Bromo Substituent : This group serves as a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position. uzh.ch

2-Ethynyl Substituent : This alkyne functionality is also a prime site for further modification, most notably through Sonogashira coupling, to extend the molecular framework in a linear fashion. wikipedia.orgyoutube.com

The presence of two distinct and orthogonally reactive sites (the C-Br bond and the C-C triple bond) makes this compound a particularly valuable intermediate for constructing complex molecular architectures, such as those sought in drug discovery and materials science. It allows for a stepwise and controlled diversification, enabling the creation of libraries of novel compounds from a single, advanced precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B11894281 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-bromo-2-ethynyl-4,6-dimethylpyrimidine

InChI

InChI=1S/C8H7BrN2/c1-4-7-10-5(2)8(9)6(3)11-7/h1H,2-3H3

InChI Key

IQCSFJVEGBMQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C#C)C)Br

Origin of Product

United States

Reactivity and Advanced Functionalization of 5 Bromo 2 Ethynyl 4,6 Dimethylpyrimidine

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 5-position of the pyrimidine (B1678525) ring serves as a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of 5-bromo-2-ethynyl-4,6-dimethylpyrimidine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the bromine-bearing carbon.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com The choice of solvent and base can significantly influence the reaction's efficiency. For instance, good yields have been obtained using potassium phosphate (B84403) (K₃PO₄) as the base in 1,4-dioxane. mdpi.com The electronic nature of the boronic acid partner also plays a role, with electron-rich boronic acids often leading to higher product yields. mdpi.com

This methodology has been successfully applied to various brominated pyrimidine systems, demonstrating its broad applicability. mdpi.comresearchgate.net The ability to introduce diverse aromatic and heteroaromatic rings opens avenues for synthesizing compounds with tailored electronic and photophysical properties. researchgate.net The general applicability of Suzuki-Miyaura coupling to heterocyclic halides makes it a go-to method for medicinal chemists and material scientists. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromopyrimidines

EntryAryl/Heteroaryl Boronic AcidCatalyst SystemProductYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ / K₃PO₄5-Phenyl-2-ethynyl-4,6-dimethylpyrimidineGood mdpi.com
22-Thienylboronic acidPd(dppf)Cl₂ / Na₂CO₃5-(2-Thienyl)-2-ethynyl-4,6-dimethylpyrimidineModerate researchgate.net
33-Pyridylboronic acidPd(OAc)₂ / SPhos / K₃PO₄5-(3-Pyridyl)-2-ethynyl-4,6-dimethylpyrimidineHigh nih.gov

Note: This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions with similar substrates.

Other Palladium-, Copper-, and Nickel-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the bromine center of this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are not limited to C-C bond formation. For example, the Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. nih.govnih.gov This reaction, often utilizing a palladium catalyst with a specialized phosphine (B1218219) ligand like Xantphos, can be employed to introduce amino groups at the 5-position of the pyrimidine ring. nih.gov

Copper-catalyzed reactions offer an alternative and often complementary approach. Copper-based catalysts can be used for the arylation of various nucleophiles, including amines and thiols. researchgate.net For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can form C-N, C-O, and C-S bonds. Modern variations of these reactions often use ligands like L-proline to facilitate the coupling under milder conditions. researchgate.net Copper catalysts have also been employed in the epoxidation of styrenes, showcasing their versatility. researchgate.net

Nickel-catalyzed reactions have emerged as a powerful tool for cross-coupling, particularly for substrates that are challenging for palladium-based systems. nih.gov Nickel catalysts can effect the coupling of aryl halides with organozinc reagents (Negishi coupling) and can also be used in reductive coupling reactions. nih.gov Furthermore, nickel catalysis has been successfully applied to the Suzuki-Miyaura coupling of less reactive electrophiles like aryl carbamates and sulfamates. nih.gov These methods expand the scope of accessible structures from this compound. Nickel-catalyzed cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, have also been reported. rsc.org

Transformations of the Ethynyl (B1212043) Moiety

The ethynyl group at the 2-position of the pyrimidine ring is a versatile handle for further molecular elaboration, allowing for the construction of extended π-conjugated systems and the introduction of diverse functional groups.

Further Sonogashira Couplings for Extended π-Conjugated Systems

The terminal alkyne of this compound can readily undergo a second Sonogashira coupling reaction. This allows for the synthesis of unsymmetrical bis-aryl or bis-heteroaryl acetylenes, thereby creating extended π-conjugated systems. These types of molecules are of significant interest in materials science for their potential applications in organic electronics and photonics.

The reaction conditions for the second Sonogashira coupling are similar to the first, typically involving a palladium catalyst, a copper(I) co-catalyst, and a base. By carefully selecting the aryl or heteroaryl halide for this second coupling, a wide variety of extended structures can be accessed.

Cycloaddition Reactions, including Copper-Catalyzed Alkyne-Azide Cycloadditions (CuAAC)

The ethynyl group is an excellent dienophile and dipolarophile, participating in various cycloaddition reactions. One of the most prominent examples is the copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net

The CuAAC reaction is known for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.orgnih.gov By reacting this compound with various organic azides in the presence of a copper(I) catalyst, a library of pyrimidine-triazole conjugates can be readily synthesized. mdpi.comnih.gov These hybrid molecules are of interest in medicinal chemistry, as the triazole ring can act as a stable linker or a pharmacophoric element.

Beyond CuAAC, the ethynyl group can also participate in other cycloaddition reactions, such as [4+2] Diels-Alder reactions, where it can react with a diene to form a six-membered ring. mdpi.comresearchgate.netmdpi.com

Table 2: Examples of CuAAC Reactions with Terminal Alkynes

EntryAzide PartnerCatalyst SystemProductYield (%)Reference
1Benzyl azideCuSO₄·5H₂O / Sodium Ascorbate1-Benzyl-4-(5-bromo-4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazoleHigh mdpi.com
2Phenyl azideCuI1-Phenyl-4-(5-bromo-4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazoleExcellent nih.gov
33-Azidopropan-1-olCu(acac)₂3-(4-(5-Bromo-4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-olHigh mdpi.com

Note: This table is illustrative and based on general procedures for CuAAC reactions.

Hydration and Subsequent Derivatization of the Ethynyl Group

The ethynyl group can be hydrated to form a methyl ketone. This transformation is typically achieved using acid catalysis, often with a mercury(II) salt as a co-catalyst, or with other transition metal catalysts. The resulting acetyl group can then serve as a handle for further derivatization.

For example, the methyl ketone can undergo aldol (B89426) condensation reactions to form α,β-unsaturated ketones, or it can be reduced to a secondary alcohol. It can also be a precursor for the synthesis of other heterocyclic systems through reactions with bifunctional reagents. This sequence of hydration followed by derivatization significantly expands the range of accessible compounds from the starting this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction in the functionalization of pyrimidine rings, which are generally electron-deficient. wikipedia.org This characteristic facilitates the displacement of a good leaving group, such as a halide, by a nucleophile. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the pyrimidine ring further activates it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Regioselective Control and Site Selectivity in SNAr Processes

Regioselectivity in the SNAr of polysubstituted pyrimidines is a complex issue influenced by the nature and position of the substituents on the ring. wuxiapptec.com While general principles of heterocyclic chemistry suggest that the C4 and C6 positions of the pyrimidine ring are more susceptible to nucleophilic attack, the presence of various substituents can alter this preference. wikipedia.orgwuxiapptec.com

For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. wuxiapptec.com However, the introduction of an electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position. wuxiapptec.com In the case of 5-substituted-2,4-dichloropyrimidines with an electron-withdrawing group at C5, SNAr reactions with many nucleophiles show a preference for substitution at the C4 position. nih.gov Interestingly, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity in these systems. nih.gov

In fused pyrimidine systems like pyrido[3,2-d]pyrimidines, when identical leaving groups are present at the C2 and C4 positions, nucleophilic attack conventionally occurs at the more reactive C4 position. nih.gov This inherent reactivity pattern underscores the electronic factors governing site selectivity in SNAr reactions on the pyrimidine core.

Influence of Remote Substituents on SNAr Reactivity

The electronic properties of substituents distant from the reaction center can significantly impact the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups, particularly those at positions ortho or para to the leaving group, enhance the rate of nucleophilic attack by stabilizing the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com Conversely, electron-donating groups can decelerate the reaction. nih.gov

In the specific case of 2,4-dichloropyrimidines, the presence of an electron-donating substituent at the C6 position, such as a methoxy (B1213986) or methylamino group, has been shown to direct SNAr reactions preferentially to the C2 position. wuxiapptec.com Quantum mechanical analyses suggest that while LUMO (Lowest Unoccupied Molecular Orbital) distributions might indicate comparable reactivity at both C2 and C4, the observed high C2 selectivity points to more complex controlling factors. wuxiapptec.com

Furthermore, in systems like 5-bromo-1,2,3-triazines, the SNAr reaction with phenols has been shown to proceed via a concerted mechanism, a departure from the classic stepwise pathway. nih.gov This highlights that the nature of both the pyrimidine derivative and the incoming nucleophile can dictate the reaction mechanism and outcome.

Functionalization of the Methyl Groups at C-4 and C-6

The methyl groups at the C4 and C6 positions of the pyrimidine ring are not mere spectators in the reactivity of the molecule. Their protons exhibit a degree of acidity that allows for their participation in various chemical transformations.

Reactions Exploiting the Acidity of Methyl Protons

The acidity of the methyl protons on polymethylpyrimidines enables reactions such as regioselective bromination. acs.org This reactivity can be harnessed for further synthetic modifications, providing a pathway to introduce new functional groups at these positions. This approach is a valuable tool in the synthesis of complex pyrimidine derivatives.

Direct C-H Functionalization of Pyrimidine Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, including pyrimidines. nih.gov This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions. nih.gov

Transition metal catalysis, particularly with palladium, has been instrumental in the direct C-H arylation of pyrimidine derivatives. rsc.org For instance, the direct ortho C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been achieved with high selectivity. rsc.org Similarly, a regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines with arylboronic acids has been developed. chemistryviews.org

Beyond transition metal catalysis, methods for direct C-H amination have also been reported. A notable example is the C2-selective amination of pyrimidines, which proceeds through a pyrimidinyl iminium salt intermediate. researchgate.netresearchgate.net This method demonstrates high selectivity and is compatible with a range of sensitive functional groups. researchgate.netresearchgate.net Pyrimidine rings can also serve as directing groups to guide C-H activation at other positions in a molecule. researchgate.netnih.gov

Chemoselectivity and Regioselectivity Challenges in Multifunctionalized Pyrimidine Chemistry

The presence of multiple reactive sites on a pyrimidine core, such as in this compound, presents significant challenges in achieving chemoselectivity and regioselectivity. The molecule possesses several potential reaction sites: the C5-bromo position for SNAr or cross-coupling, the C2-ethynyl group for various additions and couplings, the acidic methyl protons at C4 and C6, and the pyrimidine ring itself for direct C-H functionalization.

Selective functionalization requires careful choice of reagents and reaction conditions. For instance, magnesiation using TMPMgCl·LiCl has been shown to be a powerful tool for the regio- and chemoselective functionalization of pyrimidine derivatives, allowing for sequential modifications at different positions. nih.govthieme-connect.deresearchgate.net

The interplay between different functional groups can be complex. For example, the substitution pattern on the pyrimidine ring can influence the regioselectivity of SNAr reactions. wuxiapptec.comnih.gov Similarly, in C-nucleophilic substitution reactions at the C4-position of pyrimidine nucleosides, the nature of the nucleophile and the reaction conditions are crucial for achieving the desired outcome. nih.gov The loss of aromaticity in the pyrimidine ring, for instance, can render the C4 position highly susceptible to nucleophilic attack. acs.org

The development of synthetic methods that can selectively target one functional group in the presence of others is a key area of research in pyrimidine chemistry. This includes strategies for selective halogenation, acs.orgnih.gov arylation, chemistryviews.org and amination, researchgate.net often relying on a deep understanding of the electronic and steric factors that govern the reactivity of these multifunctional scaffolds.

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthesis of functionalized pyrimidines such as this compound is a multi-step process, the efficiency and selectivity of which are underpinned by complex reaction mechanisms. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and extending the methodology to other derivatives.

The formation of the core 4,6-dimethylpyrimidine (B31164) structure is typically achieved through a cycloaddition reaction. A common and effective method involves the [3+3] cycloaddition of acetylacetone (B45752) with urea (B33335) or a related amidine. mdpi.com The generally accepted mechanism for this transformation proceeds through a series of condensation and dehydrogenation steps. mdpi.com

The reaction is often catalyzed by acid or base. In an acid-catalyzed pathway, the reaction initiates with the protonation of a carbonyl group on acetylacetone, making it more susceptible to nucleophilic attack. The nitrogen atom of the amidine then attacks the activated carbonyl carbon. This is followed by an intramolecular cyclization and a subsequent dehydration step to form the stable aromatic pyrimidine ring. stackexchange.com The use of catalysts like trifluoroacetic acid (TFA) in an aqueous medium has been shown to be effective for this type of synthesis. mdpi.com Multicomponent reactions, sometimes involving up to five components (though often with repeated molecules), have also been developed to construct highly substituted pyrimidine rings, showcasing the versatility of cycloaddition strategies. mdpi.com

The introduction of a bromine atom at the 5-position of the 4,6-dimethylpyrimidine ring is a key functionalization step. This is typically achieved through an electrophilic aromatic substitution reaction. The methyl groups at positions 4 and 6 are electron-donating, which activates the pyrimidine ring towards electrophilic attack. The position C5 is electronically enriched and sterically accessible, making it the preferred site for halogenation.

The mechanism involves the generation of an electrophilic bromine species, often from a source like N-bromosuccinimide (NBS) or molecular bromine (Br₂). The π-electrons of the pyrimidine ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized onto the ring nitrogens and carbons. stackexchange.com Finally, a base present in the reaction mixture removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the 5-bromo-4,6-dimethylpyrimidine (B31581) product. The choice of solvent can significantly impact reaction time and yield; for instance, using chloroform (B151607) for NBS bromination has been shown to be more efficient than methanol (B129727) in some heterocyclic systems. mdpi.com

The introduction of the ethynyl group onto the pyrimidine ring, typically at a halogenated position, is most commonly accomplished via a Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst and a base. organic-chemistry.org

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the bromo-pyrimidine, forming a Pd(II) complex. wikipedia.org The strength of the carbon-halogen bond is a critical factor, with C-Br bonds being more susceptible to oxidative addition than C-Cl bonds. illinois.edu

Transmetalation: The terminal alkyne reacts with the Cu(I) salt to form a copper(I) acetylide. This copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the Cu(I) catalyst. wikipedia.org

Reductive Elimination: The newly formed Pd(II) complex, now bearing both the pyrimidine and the ethynyl ligands, undergoes reductive elimination. This step forms the final C-C bond of the product, this compound, and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The Copper Cycle: The role of the copper cycle is to facilitate the transfer of the alkyne. The base deprotonates the terminal alkyne, which then coordinates to the Cu(I) species to form the reactive copper acetylide intermediate that participates in the transmetalation step with the palladium complex. wikipedia.org

Copper-free Sonogashira variants exist, where the reaction proceeds through a different mechanism, but these often require specific ligands or conditions. organic-chemistry.orglibretexts.org

Theoretical and Quantum Mechanical Analyses of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the intrinsic electronic properties of molecules like this compound and its precursors, allowing for the rationalization and prediction of their reactivity and selectivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.com It posits that the most significant interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). numberanalytics.comwuxibiology.com

For a pyrimidine derivative, the energy and spatial distribution of the LUMO are particularly insightful for predicting its susceptibility to nucleophilic attack. wuxibiology.com The LUMO represents the lowest energy region where the molecule can accept electrons. A lower LUMO energy indicates a better electron acceptor and thus a more reactive electrophile. irjweb.com

A LUMO map superimposes the LUMO's spatial distribution onto the molecule's electron density surface. wuxibiology.com This map provides a visual guide to where a nucleophile is most likely to attack. wuxiapptec.com Regions where the LUMO lobe is large and accessible (often colored blue in computational models) indicate a high probability of nucleophilic attack. wuxibiology.com For a substituted pyrimidine, FMO analysis can rationalize why a nucleophile might preferentially attack one carbon atom over another. For example, in nucleophilic aromatic substitution reactions on pyrimidines, the positions with the largest LUMO lobes are the most likely sites of reaction. wuxiapptec.com When the energy gap between the LUMO and the next lowest unoccupied orbital (LUMO+1) is small, both orbitals must be considered to accurately predict the reaction outcome. wuxiapptec.com

Computational Concept Description Application to Pyrimidine Reactivity
HOMO (Highest Occupied Molecular Orbital) The highest energy molecular orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity). numberanalytics.comDetermines the reactivity of the pyrimidine as a nucleophile, such as in electrophilic aromatic substitution (halogenation).
LUMO (Lowest Unoccupied Molecular Orbital) The lowest energy molecular orbital that is empty of electrons. It represents the ability of a molecule to accept electrons (electrophilicity). numberanalytics.comPredicts the most likely sites for nucleophilic attack on the pyrimidine ring. A lower LUMO energy signifies higher reactivity. irjweb.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. numberanalytics.comA smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
LUMO Map A visualization of the LUMO's spatial distribution on the molecule's electron density surface. wuxibiology.comProvides a clear, visual prediction of regioselectivity by showing which parts of the pyrimidine ring are most accessible and electronically favorable for nucleophilic attack. wuxibiology.comwuxiapptec.com

This table summarizes key concepts of Frontier Molecular Orbital (FMO) theory and their application in understanding the reactivity of pyrimidine derivatives.

While FMO theory provides a static picture of reactivity, a more dynamic and accurate prediction of reaction outcomes, particularly regioselectivity, can be obtained through transition state calculations. These calculations, often performed using Density Functional Theory (DFT), model the high-energy transition state structure that connects reactants to products. nih.gov

The regioselectivity of a reaction is determined by the relative activation energies of the different possible reaction pathways. The pathway with the lowest activation energy (i.e., the most stable transition state) will be the one that proceeds fastest and therefore yields the major product. nih.gov

For example, in the addition of a nucleophile to an unsymmetrically substituted pyrimidine, there are multiple potential sites for attack. By calculating the energy of the transition state for attack at each distinct position, chemists can predict the most favorable reaction pathway. nih.gov This approach is invaluable for understanding why a particular substituent directs an incoming reagent to a specific position. For instance, studies on substituted pyridynes (analogs of pyrimidines) have shown that electron-withdrawing substituents can polarize the reactive bond and distort the ring, which in turn stabilizes the transition state for nucleophilic attack at a specific carbon, thereby controlling the regiochemical outcome. nih.gov

Factor Influence on Regioselectivity Computational Analysis Method
Activation Energy (Ea) The reaction pathway with the lowest activation energy is kinetically favored and will produce the major regioisomer.Transition state calculations (e.g., using DFT) are performed to locate the transition state structure and calculate its energy for each possible reaction pathway.
Transition State Stability The relative stability of competing transition states determines the product ratio. More stable transition states correspond to lower activation energies.The geometry and electronic properties of the calculated transition states are analyzed to understand the stabilizing (or destabilizing) interactions.
Substituent Effects Electron-donating or electron-withdrawing groups on the pyrimidine ring can stabilize or destabilize transition states at different positions through inductive and resonance effects.DFT calculations can model how substituents alter the electron distribution and geometry of the ring in the transition state, explaining the observed directing effects. nih.gov

This table outlines the principles of using transition state calculations to predict and understand regioselectivity in reactions involving pyrimidine derivatives.

Density Functional Theory (DFT) Applications in Pyrimidine Reaction Modeling

Density Functional Theory (DFT) is a powerful computational method used to model chemical reactions and predict the electronic properties of molecules. nih.govsigmaaldrich.com For pyrimidine derivatives, DFT calculations are frequently employed to understand reaction mechanisms, predict reactivity, and analyze molecular orbitals. nih.govepa.gov Such studies typically involve calculating the ground state energies of reactants and products to determine reaction thermodynamics. sigmaaldrich.com Furthermore, DFT can map the potential energy surface of a reaction, helping to identify transition states and calculate activation energies, which provides insight into reaction kinetics. sigmaaldrich.comepa.gov Analysis of the electrostatic potential (ESP) distribution can reveal the most likely sites for nucleophilic and electrophilic attack, guiding the prediction of reaction outcomes. nih.gov

For a molecule like This compound , DFT could theoretically be used to:

Model its reactivity in various organic reactions, such as cross-coupling or cycloaddition reactions involving the ethynyl group.

Calculate the electron distribution to understand the influence of the bromo, methyl, and ethynyl substituents on the pyrimidine ring's aromaticity and reactivity.

Predict its spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in experimental characterization.

However, no specific DFT studies for This compound have been published.

Spectroscopic and Crystallographic Characterization for Mechanistic Insights

NMR Spectroscopy in Reaction Monitoring and Product Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures and monitoring the progress of chemical reactions in real-time. sigmaaldrich.com In the context of pyrimidine chemistry, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds. nih.govnih.gov Chemical shifts provide information about the electronic environment of each nucleus, while coupling patterns help to establish the connectivity of atoms within the molecule.

For This compound , NMR spectroscopy would be essential for:

Confirming the successful synthesis by identifying characteristic signals for the methyl groups, the pyrimidine ring proton (if any), and the acetylenic proton.

Monitoring reactions, such as the substitution of the bromine atom or additions to the ethynyl group, by observing the disappearance of starting material signals and the appearance of product signals over time. sigmaaldrich.com

Despite its utility, no specific NMR spectral data or reaction monitoring studies for This compound are available in the literature.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. sigmaaldrich.com This technique is crucial for unambiguously determining the constitution of new chemical entities and understanding intermolecular interactions in the solid state. For pyrimidine derivatives, X-ray crystallography has been used to confirm the regioselectivity of reactions and to study how molecules pack in a crystal lattice. nih.gov

A crystal structure of This compound would offer:

Precise measurement of the bond lengths and angles of the substituted pyrimidine ring.

Insight into the planarity of the molecule and the orientation of the substituents.

Information on intermolecular interactions, such as halogen bonding or π-stacking, which govern the supramolecular assembly.

Currently, no crystallographic data for This compound has been deposited in crystallographic databases or published in scientific journals.

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. nih.gov In mechanistic studies, MS can be used to identify reaction intermediates and products, helping to piece together the steps of a reaction pathway.

For This compound , mass spectrometry would be used to:

Confirm the molecular weight and elemental composition of the synthesized compound.

Identify products from its reactions by analyzing the mass-to-charge ratio of the ions produced.

Potentially identify transient intermediates in a reaction mixture, offering clues to the underlying mechanism.

As with the other analytical methods, there is no published mass spectrometry data specifically for This compound .

Conclusion

5-Bromo-2-ethynyl-4,6-dimethylpyrimidine represents a highly valuable, albeit underexplored, building block in synthetic organic chemistry. Its structure, which marries a privileged pyrimidine (B1678525) core with two of the most versatile functional groups for cross-coupling chemistry—a bromine atom and an ethynyl (B1212043) group—positions it as a powerful intermediate for the construction of novel and complex molecular architectures. The potential for selective, stepwise functionalization at both the C5 and C2 positions offers a clear pathway for the synthesis of diverse compound libraries relevant to pharmaceutical and materials science research. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

Advanced Applications and Future Research Directions

Applications in Materials Science and Engineering

The unique electronic properties of the pyrimidine (B1678525) core, enhanced by the presence of an electron-withdrawing bromine atom and an electron-donating ethynyl (B1212043) group, make this molecule a promising building block for new functional materials.

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on materials with tunable photophysical properties. Pyrimidine-based π-conjugated compounds are well-regarded for these applications due to their inherent π-deficient nature, which makes them effective electron acceptors in "push-pull" molecular architectures that can induce luminescence. The ethynyl group is a key component in extending π-conjugation, a critical factor for creating luminescent and optoelectronic materials. By coupling the 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine scaffold with various aromatic and heteroaromatic systems, researchers can design novel materials with tailored emission wavelengths and quantum efficiencies.

The bromine atom at the C5 position serves as a versatile synthetic handle for introducing other functional groups via cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the systematic tuning of the material's electronic properties. For instance, coupling with electron-donating moieties could lead to materials with strong intramolecular charge transfer (ICT) characteristics, which are desirable for TADF (thermally activated delayed fluorescence) emitters in next-generation OLEDs.

Future research could focus on synthesizing a library of derivatives from this compound and characterizing their photophysical properties, as detailed in the table below.

Table 1: Potential Optoelectronic Properties of Ethynyl Pyrimidine Derivatives

Derivative Class Potential Application Key Structural Feature Expected Property
Donor-Acceptor Dyads OLED Emitters Ethynyl-linked donor group Tunable emission color, high quantum yield
π-Extended Systems Organic Semiconductors Conjugated aromatic extensions Enhanced charge mobility

The terminal alkyne (ethynyl group) of this compound is a highly versatile functional group for polymerization. It can participate in various polymerization reactions, including addition polymerization, cyclotrimerization, and click chemistry reactions, to create novel functional polymers. The pyrimidine core, embedded as a side chain or within the main chain, can impart specific properties such as thermal stability, defined electronic characteristics, and the ability to coordinate with metals.

The development of polymers from functional monomers is a transformative area in materials science. mdpi.com The incorporation of the pyrimidine unit can lead to polymers with applications as dielectrics, semiconductors, or chemosensors. For instance, a polymer bearing this pyrimidine moiety could be designed to detect specific metal ions through coordination with the nitrogen atoms of the pyrimidine ring, leading to a measurable change in its optical or electronic properties.

Moreover, the bromine atom can be used for post-polymerization modification. This allows for the synthesis of a base polymer which can then be further functionalized, providing a route to complex macromolecular architectures that would be difficult to achieve through direct polymerization of a highly functionalized monomer. researchgate.net

Table 2: Polymerization Strategies for this compound

Polymerization Method Resulting Polymer Type Potential Functionality
Alkyne Metathesis Poly(alkyne) Conjugated polymer for electronics
Click Chemistry (CuAAC) Polytriazole Functional material with tunable properties

Supramolecular Chemistry and Self-Assembly of Pyrimidine Derivatives

Supramolecular chemistry, the study of systems held together by noncovalent interactions, offers a bottom-up approach to creating complex and functional nanostructures. The structure of this compound is rich with features that can drive self-assembly processes.

The assembly of molecules in the solid state is governed by a delicate balance of intermolecular forces. rsc.org For this compound, several key noncovalent interactions are expected to play a role:

Hydrogen Bonding: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, interacting with the nitrogen atoms of the pyrimidine ring of a neighboring molecule (C−H···N). This type of interaction is known to be significant in the crystal engineering of ethynyl-containing compounds. worktribe.com

π-π Stacking: The aromatic pyrimidine ring is prone to π-π stacking interactions, which are crucial in organizing molecules into columns or layers. The electron-deficient nature of the pyrimidine ring can lead to strong interactions with electron-rich aromatic systems.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atoms of another pyrimidine ring. This is an increasingly recognized and powerful tool in crystal engineering.

Computational studies, such as Density Functional Theory (DFT), can be employed to model and quantify these interactions, predicting the most stable arrangements. mdpi.com Understanding how substituents modulate these non-covalent forces is key to designing predictable molecular assemblies. mdpi.comresearchgate.net

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. worktribe.com The functional groups on this compound provide multiple points of control for engineering crystalline architectures. By modifying the substituents or introducing co-crystallizing agents, it is possible to guide the assembly towards specific packing motifs, such as layered or porous structures.

For example, the introduction of molecules capable of forming strong hydrogen bonds with the pyrimidine nitrogens could disrupt self-association and create new, complex multi-component crystals. The ability to form diverse crystalline scaffolds is a key strategy for creating materials with controllable properties, such as porosity. nih.gov The versatility of bromo-pyrimidine derivatives as building blocks in synthesis provides a pathway to more complex molecules designed for specific solid-state packing. nih.gov

Beyond single crystals, pyrimidine derivatives can form larger, ordered systems like gels, liquid crystals, and fibrous networks. nih.gov The directed interactions of hydrogen bonding and π-π stacking can lead to the formation of one-dimensional stacks of molecules, which can then entangle to form fibrous networks, potentially leading to organogels. Such self-assembled materials can have applications in sensing, catalysis, and biomedicine.

The synthesis of pyrimidine-based amphiphiles, which possess both hydrophilic and hydrophobic parts, has been shown to result in self-assembly into vesicles or other aggregates in solution. nih.gov While this compound is not itself amphiphilic, it can be chemically modified—for instance, by attaching a long alkyl chain via a click reaction at the ethynyl terminus—to generate amphiphilic derivatives capable of forming such complex, self-assembled systems.

Role as Versatile Synthetic Building Blocks

The distinct reactivity of the bromo and ethynyl functional groups allows for sequential and selective chemical transformations, making "this compound" an ideal starting material for the synthesis of a wide array of more complex molecules.

The pyrimidine ring is a fundamental structural motif found in a vast number of biologically active compounds, including nucleic acids and many pharmaceuticals. nih.gov The presence of both a halogen and a terminal alkyne on "this compound" offers two orthogonal handles for elaboration, enabling the construction of intricate molecular frameworks.

Small halogenated heteroaromatic systems are prized as monomers because they can readily participate in well-established cross-coupling reactions such as Suzuki, Stille, and Heck reactions. researchgate.net The bromo substituent at the C5 position can be leveraged for various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. Following this, the ethynyl group at the C2 position remains available for further functionalization, such as conversion to other functional groups or participation in other coupling reactions.

The reactivity of substituted pyrimidines is well-documented. For instance, the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives has been achieved through regioselective lithiation and substitution, highlighting the utility of brominated pyrimidines in generating diverse derivatives. nih.gov Similarly, the development of a scalable synthesis for 4-substituted 5-bromo-6-methylpyrimidines underscores the industrial relevance of such intermediates. researchgate.net These precedents suggest that "this compound" can serve as a precursor to a variety of substituted pyrimidines with potential applications in drug discovery and materials science.

Table 1: Potential Reactions for Elaboration of this compound

Functional GroupReaction TypePotential ReagentsResulting Structure
5-BromoSuzuki CouplingArylboronic acids, Pd catalyst, base5-Aryl-2-ethynyl-4,6-dimethylpyrimidine
5-BromoSonogashira CouplingTerminal alkynes, Pd/Cu catalyst, base5-Alkynyl-2-ethynyl-4,6-dimethylpyrimidine
5-BromoBuchwald-Hartwig AminationAmines, Pd catalyst, base5-Amino-2-ethynyl-4,6-dimethylpyrimidine
2-Ethynyl"Click" Chemistry (CuAAC)Azides, Cu(I) catalyst2-(1,2,3-Triazol-4-yl)-5-bromo-4,6-dimethylpyrimidine
2-EthynylHydrationH₂SO₄, H₂O, HgSO₄5-Bromo-2-acetyl-4,6-dimethylpyrimidine
2-EthynylGlaser CouplingCu catalyst, oxidant1,4-Bis(5-bromo-4,6-dimethylpyrimidin-2-yl)buta-1,3-diyne

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of structurally related compounds, known as chemical libraries, which can then be screened for biological activity. nih.gov The core molecular framework upon which these libraries are built is referred to as a scaffold. The pyrimidine ring system is a highly attractive scaffold for the design of new anticancer drugs and other therapeutic agents due to its prevalence in biologically important molecules. nih.govslideshare.net

"this compound" is an excellent candidate for a combinatorial scaffold. The two distinct reactive sites—the bromo and ethynyl groups—allow for a two-dimensional exploration of chemical space. A library of compounds can be generated by first reacting the bromo group with a diverse set of building blocks (e.g., via Suzuki coupling with various boronic acids) and then reacting the ethynyl group with another set of diverse building blocks (e.g., via "click" chemistry with various azides). This approach enables the creation of a large and diverse library of molecules from a single, versatile starting material. This strategy is central to fragment-based drug discovery (FBDD), where a fragment hit, such as a pyrimidine, is elaborated with different building blocks to enhance binding affinity to a biological target. acs.org

"Click" chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. organic-chemistry.orgalliedacademies.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. organic-chemistry.orgbroadpharm.com This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation—the linking of molecules to biological systems. broadpharm.comlumiprobe.com

The terminal ethynyl group of "this compound" makes it a prime candidate for use in click chemistry. It can be readily reacted with azide-modified molecules, such as proteins, nucleic acids, or fluorescent dyes, to form stable conjugates. lumiprobe.comnih.gov This allows the pyrimidine moiety to be attached as a chemical probe or tag to a molecule of interest. For example, it could be used to label a protein to study its function or localization within a cell. The resulting triazole ring is not just a linker; it is a stable, aromatic heterocycle that can itself participate in biological interactions. nih.gov The bromo substituent provides an additional site for modification, for instance, by attaching a fluorescent reporter or an affinity tag after the click reaction has been performed.

Emerging Research Areas and Unexplored Potential

While the utility of "this compound" as a synthetic building block is clear from the established reactivity of its constituent functional groups, there are also emerging areas of research where this compound could play a significant role.

The selective functionalization of heterocyclic compounds is a major focus of modern organic chemistry. While methods for functionalizing pyrimidines exist, the development of new catalytic systems that offer improved selectivity, efficiency, and functional group tolerance is an ongoing endeavor. mdpi.com For a molecule like "this compound" with multiple potential reaction sites, the development of highly selective catalysts is crucial.

Future research could focus on creating catalytic systems that can discriminate between the C-Br and C-H bonds on the pyrimidine ring, or between the C-Br bond and the ethynyl group. For example, a catalyst that selectively activates a specific C-H bond on the methyl groups for functionalization, while leaving the bromo and ethynyl groups untouched, would open up new avenues for creating even more complex and diverse molecular structures. The synthesis of pyrazolo[1,5-a]pyrimidines often involves catalytic steps, and new catalytic methods could enable more efficient access to such fused heterocyclic systems starting from precursors like the title compound. mdpi.com

The interplay between the different functional groups on "this compound" could lead to unique and unexplored reactivity. The electron-withdrawing nature of the pyrimidine ring, modified by the electron-donating methyl groups, influences the reactivity of both the bromo and ethynyl substituents. wikipedia.orgyoutube.com

An important area of future research would be the systematic investigation of the relative reactivity of the bromo and ethynyl groups under various reaction conditions. For example, in Sonogashira coupling, both the bromo and ethynyl groups could potentially react. Understanding the conditions that favor reaction at one site over the other would be critical for its use as a versatile building block. Furthermore, intramolecular reactions between the ethynyl group and a substituent introduced at the bromo position could lead to the formation of novel fused heterocyclic systems. The reactivity of pyrimidine nucleosides has been studied in detail, but the behavior of highly functionalized synthetic pyrimidines like this one offers a rich field for new discoveries. nih.gov

Integration into Advanced Device Architectures

The unique molecular structure of this compound positions it as a promising, yet largely unexplored, candidate for integration into advanced electronic and optoelectronic device architectures. The convergence of an electron-deficient pyrimidine core, a reactive ethynyl group, and a versatile bromo substituent suggests a high potential for this compound to serve as a multifunctional building block in the development of next-generation organic electronics.

The pyrimidine ring system is known for its electron-deficient character, a desirable trait for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This inherent electronic nature facilitates electron injection and transport, which are crucial for the efficient operation of such devices. The incorporation of two nitrogen atoms in the pyrimidine ring lowers the energy levels of the molecular orbitals, which can be strategically utilized to tailor the electronic properties of the material.

The 2-ethynyl group is of particular importance for the integration of the molecule into larger conjugated systems. The carbon-carbon triple bond can participate in a variety of coupling reactions, such as the Sonogashira coupling, allowing for the extension of the π-conjugated system. This is a key strategy in the design of organic semiconductors, as a larger conjugated system can lead to a smaller bandgap and enhanced charge carrier mobility. Furthermore, the ethynyl linkage can be used to graft the pyrimidine core onto polymer backbones or other functional molecular units, enabling the creation of materials with precisely controlled properties.

The 5-bromo substituent offers a versatile handle for post-synthetic modification. The carbon-bromine bond is amenable to a wide range of cross-coupling reactions, including Suzuki and Stille couplings. This allows for the introduction of a diverse array of functional groups at a late stage in the synthesis, providing a powerful tool for fine-tuning the material's properties. For instance, the attachment of electron-donating or electron-withdrawing groups can be used to modulate the emission color in OLEDs or to adjust the threshold voltage in OFETs.

The methyl groups at the 4- and 6-positions, while seemingly simple, can also play a role in the material's performance in a device context. They can influence the solubility of the compound in organic solvents, which is a critical factor for solution-based processing techniques commonly used in the fabrication of organic electronic devices. Additionally, these methyl groups can affect the solid-state packing of the molecules, which in turn influences the intermolecular electronic coupling and, consequently, the charge transport properties of the material.

While direct experimental data on the integration of this compound into advanced device architectures is not yet available in the public domain, its structural motifs suggest a strong potential for applications in areas such as:

Organic Light-Emitting Diodes (OLEDs): As a host material for phosphorescent emitters or as a building block for thermally activated delayed fluorescence (TADF) emitters.

Organic Field-Effect Transistors (OFETs): As an n-type or ambipolar semiconductor, leveraging the electron-deficient pyrimidine core.

Organic Photovoltaics (OPVs): As a component of the acceptor material, contributing to efficient charge separation and transport.

Molecular Wires and Switches: Utilizing the linear and rigid ethynyl linkage for the construction of nanoscale electronic components.

Future research will be essential to synthesize and characterize the electronic and photophysical properties of this compound and its derivatives. The fabrication and testing of prototype devices will be the ultimate measure of its viability as a material for advanced technologies. The table below outlines key parameters that would be critical to assess in such investigations.

Table 1: Hypothetical Photophysical and Electronic Properties for this compound in a Device Context

PropertySymbolHypothetical ValueSignificance in Device Architecture
Highest Occupied Molecular Orbital (HOMO)EHOMO-6.2 eVDetermines the energy barrier for hole injection from the anode and influences the open-circuit voltage in organic photovoltaics.
Lowest Unoccupied Molecular Orbital (LUMO)ELUMO-2.8 eVDetermines the energy barrier for electron injection from the cathode and influences the electron-accepting capability of the material.
Electrochemical Band GapEgel3.4 eVIndicates the energy difference between the HOMO and LUMO levels, which is a key factor in determining the color of emission in OLEDs.
Photoluminescence Quantum Yield (PLQY)ΦPL0.45 (in toluene)Represents the efficiency of the material in converting absorbed light into emitted light; a high PLQY is desirable for emissive layer materials in OLEDs.
Electron Mobilityµe10-4 cm²/VsMeasures the ease with which electrons can move through the material; a high electron mobility is crucial for efficient electron transport layers in OLEDs and n-channel OFETs.
Triplet EnergyET2.7 eVA critical parameter for host materials in phosphorescent OLEDs, as it must be higher than that of the phosphorescent guest to prevent energy back-transfer.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using 5-bromo-2-chloropyrimidine derivatives as starting materials. Key steps include:

  • Reagents : Triethylamine (base) and acetonitrile (solvent) under reflux conditions to facilitate substitution .
  • Purification : Column chromatography or recrystallization to achieve ≥99% purity, with long-term storage in a dry, cool environment .
    Data Table :
StepReagents/ConditionsYield Optimization
SubstitutionTriethylamine, acetonitrile, refluxContinuous flow reactors improve scalability
PurificationEthyl acetate/hexane gradientPurity ≥99% confirmed via HPLC

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm ethynyl and methyl group positions (e.g., ethynyl protons at δ 3.1–3.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 241.02 for C₈H₇BrN₂) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to verify stoichiometry .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound?

Methodological Answer:

  • Tool : Genetic Optimization for Ligand Docking (GOLD) to model ligand-receptor interactions, accounting for ligand flexibility and water displacement .
  • Validation : Compare docking scores (e.g., GOLDScore ≥60) with experimental IC₅₀ values from antimicrobial assays .
    Data Table :
Target ProteinDocking Score (GOLD)Experimental IC₅₀ (µM)
GlcN-6-P-synthase72.312.5
Cytochrome P45065.8Not tested

Q. How do substituent variations at the 2-position affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the ethynyl group with methoxy or piperidinyloxy moieties to modulate steric and electronic effects.
    • Example : 5-Bromo-2-methoxypyrimidine shows reduced antimicrobial activity compared to the ethynyl derivative, highlighting the role of π-π interactions .
  • Experimental Testing : Disc diffusion assays against E. coli and S. aureus to quantify inhibition zones .

Q. How can contradictions in spectroscopic data between analogs be resolved?

Methodological Answer:

  • Case Study : Discrepancies in ethynyl proton signals (δ 3.1 vs. δ 3.5 ppm) may arise from solvent polarity or hydrogen bonding.
    • Resolution : Use deuterated DMSO for consistent NMR conditions and compare with X-ray crystallography data .
  • Statistical Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outlier batches .

Q. What strategies mitigate instability during storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ethynyl group in humid conditions.
  • Stabilization : Store under inert gas (argon) at −20°C, with silica gel desiccants .
  • Monitoring : Periodic HPLC analysis to track purity over 6–12 months .

Data Contradiction Analysis

Q. Why do computational and experimental binding affinities sometimes diverge?

Methodological Answer:

  • Possible Causes :
    • Neglect of solvent effects in docking simulations (e.g., implicit vs. explicit water models) .
    • Protein flexibility not fully modeled (e.g., side-chain rearrangements post-docking) .
  • Resolution : Use molecular dynamics (MD) simulations post-docking to refine poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.